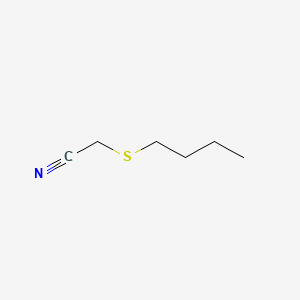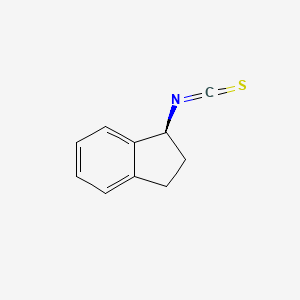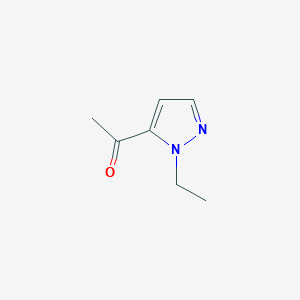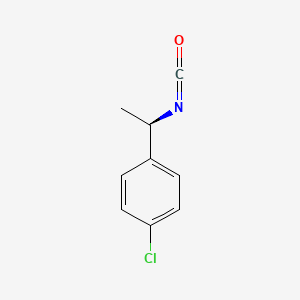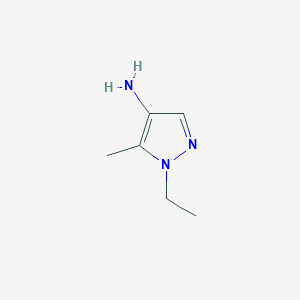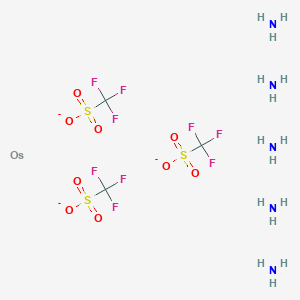
Pentaammine(trifluoromethanesulfonato)osmium(III) triflate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentaammine(trifluoromethanesulfonato)osmium(III) triflate is a coordination compound with the chemical formula CF3SO3Os(NH3)52. It is known for its applications in organic synthesis, particularly in the dearomatization of anilines and the stereoselective synthesis of cyclohexanediones .
作用机制
Target of Action
Pentaammine(trifluoromethanesulfonato)osmium(III) triflate is a complex compound that has been used in various organic synthesis reactions . The primary targets of this compound are organic molecules, specifically anilines and phenols .
Mode of Action
This compound acts as a catalyst in organic synthesis reactions . It is particularly useful for the dearomatization of anilines and the stereoselective synthesis of cyclohexanediones by osmium (II)-promoted Michael additions to phenols . The compound interacts with its targets, promoting specific reactions that lead to the formation of new organic compounds .
Biochemical Pathways
It is known that the compound plays a crucial role in the dearomatization of anilines and the synthesis of cyclohexanediones . These processes involve complex biochemical pathways that lead to the formation of new organic compounds .
Pharmacokinetics
As a catalyst, it is likely to remain largely unchanged during the reaction process, facilitating the reaction without being consumed .
Result of Action
The primary result of the action of this compound is the formation of new organic compounds through the dearomatization of anilines and the synthesis of cyclohexanediones . These reactions are crucial in organic synthesis, leading to the production of a wide range of organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is a powder that melts at approximately 276 °C . Therefore, high temperatures might cause it to decompose . Additionally, it should be handled with care to avoid contact with skin, eyes, and inhalation .
生化分析
Biochemical Properties
Pentaammine(trifluoromethanesulfonato)osmium(III) triflate plays a crucial role in biochemical reactions, particularly in the dearomatization of anilines and the synthesis of cyclohexanediones. This compound interacts with various enzymes and proteins, facilitating specific biochemical transformations. For instance, it is known to interact with phenol derivatives, promoting Michael additions to phenols, which are essential in the synthesis of complex organic molecules . The nature of these interactions often involves the formation of intermediate complexes that stabilize transition states, thereby enhancing reaction rates and selectivity.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the expression of genes involved in oxidative stress responses and metabolic pathways. Additionally, this compound has been observed to impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to form stable complexes with enzymes and other proteins is central to its mechanism of action. These interactions can lead to changes in enzyme conformation and activity, ultimately affecting biochemical pathways and cellular functions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved oxidative stress responses. At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced beyond a certain concentration. These findings underscore the importance of careful dosage optimization in experimental and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can modulate metabolic flux by influencing the activity of key enzymes involved in energy production and biosynthesis. For example, the compound has been shown to affect the activity of enzymes in the tricarboxylic acid cycle and oxidative phosphorylation, leading to changes in metabolite levels and energy production. These interactions highlight the compound’s potential as a tool for studying metabolic regulation and energy homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells and tissues. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical research and therapeutic applications .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence energy production and metabolic processes. The compound’s localization can also affect its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects. Understanding the subcellular localization of this compound is vital for elucidating its mechanism of action and optimizing its use in research and therapy .
准备方法
Synthetic Routes and Reaction Conditions
Pentaammine(trifluoromethanesulfonato)osmium(III) triflate can be synthesized through the reaction of osmium(III) chloride hydrate with trifluoromethanesulfonic acid in the presence of ammonia. The reaction typically involves the following steps:
- Dissolution of osmium(III) chloride hydrate in water.
- Addition of trifluoromethanesulfonic acid to the solution.
- Introduction of ammonia to the reaction mixture.
- Isolation and purification of the resulting this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory preparation route with scale-up modifications to accommodate larger quantities and ensure consistent product quality .
化学反应分析
Types of Reactions
Pentaammine(trifluoromethanesulfonato)osmium(III) triflate undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by its osmium center.
Reduction: It can also undergo reduction reactions, where the osmium center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the trifluoromethanesulfonato ligand can be replaced by other ligands
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange can be facilitated by using various ligands like phosphines or amines under controlled conditions
Major Products Formed
Oxidation: Oxidized osmium complexes.
Reduction: Reduced osmium complexes.
Substitution: New coordination compounds with different ligands
科学研究应用
Pentaammine(trifluoromethanesulfonato)osmium(III) triflate has several scientific research applications:
Chemistry: Used in the dearomatization of anilines and the stereoselective synthesis of cyclohexanediones
Medicine: Investigated for its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: Utilized as a catalyst in various industrial chemical processes
相似化合物的比较
Similar Compounds
Pentaamminechloridoosmium(III) chloride: Similar coordination compound with a chloride ligand instead of trifluoromethanesulfonato.
Pentaamminebromidoosmium(III) bromide: Contains a bromide ligand.
Pentaammineiodidoosmium(III) iodide: Contains an iodide ligand
Uniqueness
Pentaammine(trifluoromethanesulfonato)osmium(III) triflate is unique due to the presence of the trifluoromethanesulfonato ligand, which imparts distinct reactivity and selectivity compared to other similar compounds. This uniqueness makes it particularly valuable in specific organic synthesis applications .
属性
CAS 编号 |
83781-30-0 |
|---|---|
分子式 |
C2H10F6N5O6OsS2+ |
分子量 |
568.5 g/mol |
IUPAC 名称 |
azanide;osmium(8+);trifluoromethanesulfonate |
InChI |
InChI=1S/2CHF3O3S.5H2N.Os/c2*2-1(3,4)8(5,6)7;;;;;;/h2*(H,5,6,7);5*1H2;/q;;5*-1;+8/p-2 |
InChI 键 |
JJAQNKVGCKQGLD-UHFFFAOYSA-L |
SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].N.N.N.N.N.[Os] |
规范 SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Os+8] |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(Bromomethyl)phenyl]thiophene](/img/structure/B1599555.png)
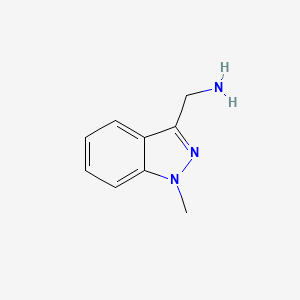
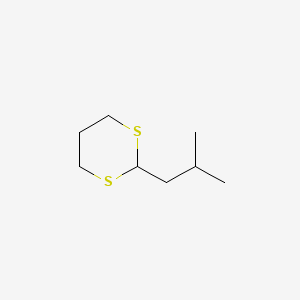
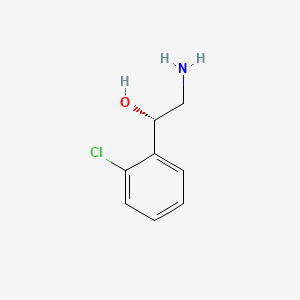
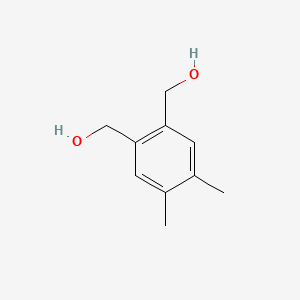
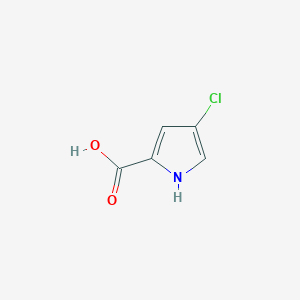
![2-[[7'-[[Bis(carboxylatomethyl)azaniumyl]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B1599567.png)
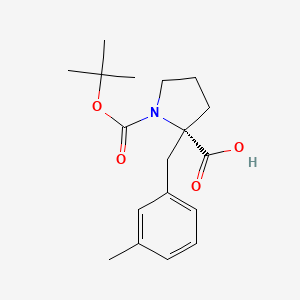
![Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate](/img/structure/B1599569.png)
